Cas no 1567880-97-0 ((5R)-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol)

(5R)-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol 化学的及び物理的性質
名前と識別子
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- (5R)-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol
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- MDL: MFCD21295155
- インチ: 1S/C10H11FO2/c11-8-4-1-3-7-9(12)5-2-6-13-10(7)8/h1,3-4,9,12H,2,5-6H2/t9-/m1/s1
- InChIKey: QSNJRSCASWPUDK-SECBINFHSA-N
- ほほえんだ: O1C2=C(F)C=CC=C2[C@H](O)CCC1
(5R)-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Aaron | AR01BHP6-10g |
(5R)-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol |
1567880-97-0 | 95% | 10g |
$5260.00 | 2023-12-15 | |
Enamine | EN300-193219-1.0g |
(5R)-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol |
1567880-97-0 | 95% | 1g |
$884.0 | 2023-06-07 | |
Aaron | AR01BHP6-100mg |
(5R)-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol |
1567880-97-0 | 95% | 100mg |
$446.00 | 2025-02-09 | |
1PlusChem | 1P01BHGU-100mg |
(5R)-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol |
1567880-97-0 | 95% | 100mg |
$375.00 | 2025-03-19 | |
Enamine | EN300-193219-0.05g |
(5R)-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol |
1567880-97-0 | 95% | 0.05g |
$205.0 | 2023-09-17 | |
1PlusChem | 1P01BHGU-1g |
(5R)-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol |
1567880-97-0 | 95% | 1g |
$1018.00 | 2025-03-19 | |
1PlusChem | 1P01BHGU-50mg |
(5R)-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol |
1567880-97-0 | 95% | 50mg |
$263.00 | 2025-03-19 | |
A2B Chem LLC | AW14670-5g |
(5R)-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol |
1567880-97-0 | 97% | 5g |
$2737.00 | 2024-04-20 | |
A2B Chem LLC | AW14670-10g |
(5R)-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol |
1567880-97-0 | 97% | 10g |
$4043.00 | 2024-04-20 | |
A2B Chem LLC | AW14670-1g |
(5R)-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol |
1567880-97-0 | 97% | 1g |
$966.00 | 2024-04-20 |
(5R)-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol 関連文献
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
(5R)-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-olに関する追加情報
Introduction to (5R)-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol (CAS No. 1567880-97-0)
(5R)-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by its CAS number 1567880-97-0, belongs to the benzoxepine class of heterocyclic molecules, which are known for their diverse biological activities. The presence of a fluoro substituent at the 9-position and the specific stereochemistry at the 5-position contribute to its distinct pharmacological profile, making it a promising candidate for further research and development in medicinal chemistry.
The benzoxepine scaffold is a fused ring system consisting of a benzene ring and an oxepine ring, which inherently possesses remarkable chemical stability and biological relevance. The introduction of fluorine atoms into this framework often enhances metabolic stability and binding affinity to biological targets. In particular, (5R)-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol has been studied for its potential role in modulating various biological pathways, including those involved in neurological disorders and inflammatory conditions.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between (5R)-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol and its biological targets. These studies have highlighted the compound's ability to interact with specific enzymes and receptors, suggesting its potential as an inhibitor or modulator in therapeutic contexts. For instance, preliminary research indicates that this compound may exhibit inhibitory effects on certain kinases and transcription factors, which are key players in cancer biology.
The stereochemistry of (5R)-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol is particularly noteworthy, as the (5R) configuration has been shown to influence its pharmacokinetic properties and biological activity. The 5R stereocenter contributes to optimal binding affinity and reduced off-target effects, making it a valuable structure for drug design. This specificity is increasingly recognized as a critical factor in the development of novel therapeutics that target complex diseases with high precision.
In the realm of drug discovery, the synthesis of analogs derived from (5R)-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol represents a significant area of interest. By modifying various substituents on the benzoxepine core, researchers aim to optimize pharmacological properties such as solubility, bioavailability, and efficacy. The fluoro substituent plays a crucial role in these modifications by enhancing lipophilicity while maintaining metabolic stability.
The potential therapeutic applications of (5R)-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol extend beyond oncology. Emerging research suggests that this compound may have anti-inflammatory properties due to its ability to modulate cytokine production and immune cell function. This makes it a promising candidate for developing treatments for autoimmune diseases and chronic inflammatory conditions where dysregulation of immune responses is central.
Molecular dynamics simulations have been instrumental in elucidating the dynamic behavior of (5R)-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol within biological environments. These simulations provide insights into how the compound interacts with proteins and nucleic acids over time, offering a detailed view of its mechanism of action. Such computational approaches are increasingly integral to modern drug discovery pipelines.
The synthesis methodologies for obtaining high-purity batches of (5R)-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol have also seen significant advancements. Modern synthetic techniques enable the efficient construction of complex benzoxepine derivatives with high enantioselectivity. This is particularly important given the sensitivity of biological systems to stereochemical differences between enantiomers.
The role of fluorine atoms in medicinal chemistry cannot be overstated. Their incorporation into drug molecules often leads to improved pharmacokinetic profiles due to their ability to influence electronic distributions and binding interactions. In the case of (5R)-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol, the fluorine atom at the 9-position contributes to enhanced binding affinity while minimizing unwanted side effects.
Ongoing clinical trials are exploring the efficacy of compounds derived from benzoxepine scaffolds in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. While (5R)-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-o itself may not be directly involved in these trials yet, its structural features make it relevant for understanding how benzoxepines interact with neural pathways. This underscores their potential as therapeutic agents for central nervous system disorders.
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